molecular formula C8H7FIN B11856950 5-Fluoro-7-iodoindoline

5-Fluoro-7-iodoindoline

Cat. No.: B11856950
M. Wt: 263.05 g/mol
InChI Key: KPCHLSIDTFCJNS-UHFFFAOYSA-N
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Description

5-Fluoro-7-iodoindoline is a halogenated indoline derivative, characterized by the presence of both fluorine and iodine atoms on the indoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-7-iodoindoline typically involves halogenation reactions. One common method is the selective fluorination and iodination of indoline derivatives. For instance, starting with indoline, fluorination can be achieved using reagents like Selectfluor, followed by iodination using iodine or iodinating agents under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, optimizing reaction conditions to achieve high yields and purity. The use of catalysts and specific solvents can enhance the efficiency of these reactions. detailed industrial methods are often proprietary and not publicly disclosed.

Chemical Reactions Analysis

Types of Reactions: 5-Fluoro-7-iodoindoline undergoes various chemical reactions, including:

    Substitution Reactions: The halogen atoms (fluorine and iodine) can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The indoline ring can be oxidized to form indole derivatives or reduced to form more saturated compounds.

Common Reagents and Conditions:

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents (e.g., DMF, DMSO).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products:

    Substitution: Formation of various substituted indoline derivatives.

    Oxidation: Formation of indole or quinoline derivatives.

    Reduction: Formation of more saturated indoline derivatives.

Scientific Research Applications

5-Fluoro-7-iodoindoline has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Fluoro-7-iodoindoline involves its interaction with specific molecular targets. For instance, it may act on ion channels or enzymes, modulating their activity. The presence of halogen atoms can enhance its binding affinity and specificity towards these targets, leading to desired biological effects .

Comparison with Similar Compounds

  • 5-Fluoroindoline
  • 7-Iodoindoline
  • 5-Iodoindole
  • 7-Fluoroindole

Comparison: 5-Fluoro-7-iodoindoline is unique due to the simultaneous presence of both fluorine and iodine atoms, which can significantly influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit enhanced potency or selectivity in certain applications, making it a valuable molecule for further research and development .

Properties

IUPAC Name

5-fluoro-7-iodo-2,3-dihydro-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FIN/c9-6-3-5-1-2-11-8(5)7(10)4-6/h3-4,11H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPCHLSIDTFCJNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C1C=C(C=C2I)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FIN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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